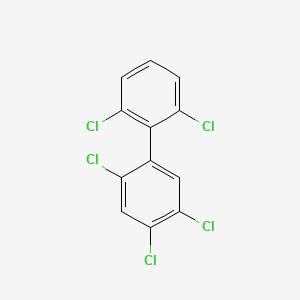

2,2',4,5,6'-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVXHRLMPBDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867525 | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-06-9 | |

| Record name | PCB 102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NOS5F84W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2',4,5,6'-Pentachlorobiphenyl structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 2,2',4,5,6'-Pentachlorobiphenyl (PCB 103)

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were extensively used in industrial applications, such as coolants and insulating fluids in electrical equipment, due to their chemical stability and high boiling points.[1][2] However, this same stability has led to their persistence in the environment, bioaccumulation in food chains, and association with adverse health effects in humans and wildlife.[1][3] Consequently, their production was banned in many countries in the 1970s.[1]

This guide focuses on a specific congener, 2,2',4,5,6'-Pentachlorobiphenyl, also known as PCB 103. As one of 209 possible PCB congeners, understanding its unique structure, properties, and synthesis is crucial for researchers in environmental science, toxicology, and drug development who require pure analytical standards for monitoring and metabolic studies. This document provides a detailed overview of PCB 103, with a focus on modern synthetic strategies and analytical characterization, tailored for scientists and professionals in the field.

Part 1: Molecular Structure and Physicochemical Properties

The structure of PCB 103 is defined by a biphenyl core with five chlorine atoms attached at specific positions. The IUPAC name for this congener is 1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene.[1] This specific substitution pattern, particularly the presence of three chlorine atoms in ortho positions (2, 2', and 6), creates significant steric hindrance. This restricted rotation around the C-C single bond between the two phenyl rings makes PCB 103 a chiral molecule, capable of existing as two stable atropisomers.

The physical and chemical properties of PCB 103 are dictated by its molecular structure and high degree of chlorination. Its lipophilic nature contributes to its environmental persistence and tendency to accumulate in fatty tissues.[3]

Table 1: Physicochemical Properties of 2,2',4,5,6'-Pentachlorobiphenyl (PCB 103)

| Property | Value | Source |

| IUPAC Name | 1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene | PubChem[1] |

| CAS Number | 60145-21-3 | NIST[4] |

| Molecular Formula | C₁₂H₅Cl₅ | PubChem[1] |

| Molecular Weight | 326.43 g/mol | PubChem[1] |

| Monoisotopic Mass | 323.883389 Da | PubChem[1] |

| Appearance | Not specified; PCBs are generally oily liquids or solids | |

| XlogP | 6.2 | PubChem[5] |

Part 2: Synthesis of 2,2',4,5,6'-Pentachlorobiphenyl

The unambiguous synthesis of individual PCB congeners is essential for toxicological studies and for use as certified reference materials.[6][7] Historically, the synthesis of highly chlorinated and sterically hindered PCBs like PCB 103 has been challenging. Two primary methods have emerged as effective: the traditional Ullmann condensation and the more modern Suzuki-Miyaura coupling.

The Ullmann Condensation

The Ullmann reaction, first described in 1901, involves the copper-promoted coupling of two aryl halides at high temperatures (often exceeding 200°C) to form a biaryl.[8][9][10]

Causality Behind Experimental Choices:

-

Catalyst: Finely divided copper or copper bronze is traditionally used. The reaction efficiency can be improved by "activating" the copper powder prior to use, for example, by reducing copper sulfate with zinc.[8][10]

-

Temperature: High temperatures are necessary to overcome the activation energy for the C-C bond formation.

-

Solvent: High-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene are typically required.[8][10]

For synthesizing a non-symmetrical PCB like PCB 103, this reaction would involve coupling two different aryl halides. However, the classical Ullmann reaction is often more effective for creating symmetrical biaryls.[10] For highly ortho-substituted congeners, the Ullmann coupling remains a viable, and sometimes necessary, method despite its harsh conditions and moderate yields.[11][12] A key consideration is that the commonly used copper bronze, a copper-tin alloy, can lead to the formation of chlorinated tetraarylstannanes as byproducts under typical Ullmann conditions.[12]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[13] This method has become the preferred route for PCB synthesis due to its significant advantages over classical methods.[14][15]

Causality Behind Experimental Choices (Expertise & Experience):

-

High Selectivity & Yield: The Suzuki coupling offers good to excellent yields and high selectivity, minimizing the formation of undesired homo-coupled byproducts which are the major impurities in this reaction.[14][15]

-

Milder Conditions: The reaction conditions are generally much milder than the Ullmann condensation.

-

Functional Group Tolerance: The reaction is tolerant of a wide variety of functional groups on both coupling partners.

-

Less Toxic Reagents: It allows for the use of less toxic starting materials compared to older methods.[14][15]

For the synthesis of PCB 103, a logical approach is the coupling of a dichlorophenylboronic acid with a trichlorobromobenzene. A plausible pathway is the reaction between 2,5-dichlorophenylboronic acid and 1-bromo-2,4,6-trichlorobenzene .

Experimental Protocol: Suzuki Coupling for PCB 103 Synthesis

The following protocol is a representative methodology based on published procedures for PCB synthesis via Suzuki coupling.[14][16]

Step 1: Reagent Preparation

-

Dissolve 1-bromo-2,4,6-trichlorobenzene (1.0 eq) and 2,5-dichlorophenylboronic acid (1.2 eq) in a suitable solvent such as toluene or a dioxane/water mixture.

-

Prepare an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃).

Step 2: Reaction Setup

-

Combine the solution of aryl halide and boronic acid in a reaction flask equipped with a condenser and a magnetic stirrer.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

Step 3: Catalyst Addition

-

Add the palladium catalyst. A common and effective catalyst for this transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)₂Cl₂), which is less air-sensitive than other catalysts like Pd(PPh₃)₄.[16] The catalyst loading is typically 1-3 mol%.

Step 4: Reaction Execution

-

Add the degassed aqueous base to the reaction mixture.

-

Heat the mixture to reflux (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Step 5: Workup and Purification

-

After cooling to room temperature, dilute the reaction mixture with water and extract the organic phase with a solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the pure 2,2',4,5,6'-pentachlorobiphenyl.

Visualization of Synthetic Workflow

Caption: Suzuki coupling workflow for the synthesis of PCB 103.

Part 3: Purification and Analytical Characterization

Post-synthesis, a rigorous purification and characterization process is mandatory to validate the identity and purity of the target compound. This self-validating system ensures the material is suitable for use as an analytical standard.

The primary analytical technique for PCB analysis is gas chromatography (GC), often coupled with an electron capture detector (GC-ECD) for sensitive quantification or a mass spectrometer (GC-MS) for definitive identification.[2][17][18] The analysis of PCB congeners can be complex due to potential co-elution with other PCBs or organochlorine pesticides.[17] Therefore, high-resolution capillary columns and often dual-column confirmation are employed.[18]

Table 2: Analytical and Spectroscopic Data for PCB 103

| Analysis Type | Key Data Points | Source |

| GC-MS (EI) | Molecular Ion (M⁺): m/z 324, 326, 328 (characteristic chlorine isotope pattern) | NIST, ResearchGate[4][19] |

| Major Fragments: m/z 254 (loss of Cl₂) | ResearchGate[19] | |

| ¹³C NMR | Spectral data available from specialized databases. | PubChem[1] |

| Purity (Typical) | ≥99% (when sold as analytical standard) | Carl ROTH[6] |

Visualization of Analytical Workflow

Caption: Analytical workflow for the confirmation of PCB 103 identity.

Part 4: Safety, Handling, and Disposal

PCBs are classified as persistent organic pollutants (POPs) and are suspected carcinogens.[20] Handling of pure PCB 103 requires strict safety protocols.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles with side protection.[20]

-

Handling: Avoid inhalation of dust or vapors and prevent skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and designated area for toxic chemicals.

-

Disposal: All waste containing PCB 103 must be treated as hazardous waste and disposed of according to local, state, and federal regulations. Do not allow the substance to enter the environment.[6][20]

Conclusion

2,2',4,5,6'-Pentachlorobiphenyl (PCB 103) is an environmentally significant and toxicologically relevant compound. Its synthesis, particularly for the creation of high-purity analytical standards, has evolved from harsh classical methods like the Ullmann condensation to more refined and efficient protocols such as the Suzuki-Miyaura coupling. The Suzuki coupling offers superior yields, selectivity, and safety, making it the method of choice for modern organic chemists. Rigorous analytical characterization, primarily by GC-MS, is non-negotiable to confirm the identity and purity of the synthesized congener. Adherence to strict safety protocols during handling and disposal is paramount due to the hazardous nature of this compound class. This guide provides the foundational knowledge for researchers to approach the synthesis and analysis of PCB 103 with technical proficiency and safety awareness.

References

-

Brack, W., Schirmer, K., & Schüürmann, G. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. PubMed. [Link]

-

Franken, P., et al. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. [Link]

-

Request PDF. (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. [Link]

-

PubChem. 2,2',4,5',6-Pentachlorobiphenyl. PubChem. [Link]

-

Hoh, E., & Hites, R. A. (2005). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC. [Link]

-

Iowa Superfund Research Program. Synthesis Core Highlight #5. College of Engineering, University of Iowa. [Link]

-

Carl ROTH. PCB 103. Carl ROTH. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Analytical Methods. ATSDR. [Link]

-

Zhengye Technology. (2024). PCB Substrate Type & Properties. Zhengye Technology. [Link]

-

Lehmler, H. J., et al. (2004). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Wikipedia. Ullmann condensation. Wikipedia. [Link]

-

National Center for Biotechnology Information. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls. NCBI. [Link]

-

Agilent Technologies. (2018). Fast Analysis of 18 Polychlorinated Biphenyls (PCBs) Using the Agilent Intuvo 9000 GC Dual ECD. Agilent Technologies. [Link]

-

NIST. 1,1'-Biphenyl, 2,2',4,5',6-Pentachloro-. NIST WebBook. [Link]

-

PubChemLite. 2,2',4,5',6-pentachlorobiphenyl (C12H5Cl5). PubChemLite. [Link]

-

Slideshare. (2022). Ullmann reaction. Slideshare. [Link]

-

Carl ROTH. (2022). Safety Data Sheet: PCB 103. Carl ROTH. [Link]

-

SynArchive. Ullmann Condensation. SynArchive. [Link]

-

ESSLAB. 2,2',4,5,6'-Pentachlorobiphenyl. ESSLAB. [Link]

-

ResearchGate. Example of mass spectra comparison for pentachlorobiphenyl. ResearchGate. [Link]

-

PCBMay. (2025). 103 Capacitor: Practical Guide to Value, Coding & Selection. PCBMay. [Link]

-

PubChem. Pcb 101. PubChem. [Link]

Sources

- 1. 2,2',4,5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Pcb 101 | C12H5Cl5 | CID 37807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1'-Biphenyl, 2,2',4,5',6-Pentachloro- [webbook.nist.gov]

- 5. PubChemLite - 2,2',4,5',6-pentachlorobiphenyl (C12H5Cl5) [pubchemlite.lcsb.uni.lu]

- 6. PCB 103 | PCB (PolyChlorinated Biphenyls) | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - International [carlroth.com]

- 7. accustandard.com [accustandard.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann reaction | PPTX [slideshare.net]

- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Synthesis Core Highlight #5 | Iowa Superfund Research Program - College of Engineering | The University of Iowa [iowasuperfund.uiowa.edu]

- 12. xray.uky.edu [xray.uky.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Environmental Fate of 2,2',4,5,6'-Pentachlorobiphenyl (PCB-103)

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] However, their persistence in the environment, potential for bioaccumulation, and adverse health effects have led to a global ban on their production.[1] This guide focuses on the environmental fate of a specific PCB congener: 2,2',4,5,6'-Pentachlorobiphenyl, also known as PCB-103. This pentachlorobiphenyl is a component of some commercial PCB mixtures and serves as a representative example of a moderately chlorinated PCB, exhibiting environmental behaviors that are of significant interest to researchers, environmental scientists, and professionals in drug development who may study metabolic pathways of persistent organic pollutants.

This technical guide provides a comprehensive overview of the physicochemical properties, environmental partitioning and transport, and degradation pathways of PCB-103. Furthermore, it offers detailed experimental protocols for investigating its environmental fate, designed to provide a robust framework for scientific inquiry.

Physicochemical Properties of 2,2',4,5,6'-Pentachlorobiphenyl (PCB-103)

The environmental behavior of PCB-103 is fundamentally governed by its physicochemical properties. These parameters determine its distribution in different environmental compartments, its potential for long-range transport, and its bioavailability.

Table 1: Physicochemical Properties of 2,2',4,5,6'-Pentachlorobiphenyl (PCB-103)

| Property | Value | Source |

| Chemical Name | 2,2',4,5,6'-Pentachlorobiphenyl | [2] |

| Synonyms | PCB-103 | [2] |

| CAS Number | 68194-06-9 | [1][3] |

| Molecular Formula | C₁₂H₅Cl₅ | [2] |

| Molecular Weight | 326.4 g/mol | [2] |

| Melting Point | -107.3 °C | [1] |

| Boiling Point | 99.2 °C | [1] |

| Flash Point | 10.4 °F (-12 °C) (closed cup) | [1] |

| LogKow (Octanol-Water Partition Coefficient) | 6.3 (Computed) | [2] |

| Water Solubility | Low (Insoluble) | [4][5] |

| Vapor Pressure | Low at room temperature | [6] |

The high octanol-water partition coefficient (LogKow) indicates a strong tendency for PCB-103 to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment.[7] Its low water solubility and low vapor pressure contribute to its persistence and accumulation in solid environmental matrices.[5][6]

Environmental Partitioning and Transport

The physicochemical properties of PCB-103 dictate its movement and distribution throughout the environment.

Soil and Sediment Sorption

Due to its hydrophobicity, PCB-103 strongly adsorbs to soil and sediment particles, particularly those with high organic carbon content.[7] This process limits its mobility in aqueous environments and leads to its accumulation in benthic sediments, which can act as long-term reservoirs of contamination. The extent of this partitioning is described by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

Bioaccumulation and Biomagnification

The lipophilic nature of PCB-103 drives its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation.[8] As it moves up the food chain, its concentration increases at each trophic level, a phenomenon called biomagnification. This can lead to high concentrations in top predators, including fish, marine mammals, and humans, posing significant health risks.[8] The bioaccumulation potential is quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical concentration in an organism to that in the surrounding water.[9]

Atmospheric Transport

While less volatile than lower chlorinated PCBs, pentachlorobiphenyls can still undergo atmospheric transport.[10] This occurs through a cycle of volatilization from contaminated surfaces (soil and water) and subsequent deposition, allowing for their distribution over long distances. This long-range transport is a key factor in the global distribution of PCBs, leading to their presence in even remote ecosystems.[10]

Environmental Degradation

Despite their persistence, PCBs can undergo degradation through both biotic and abiotic processes.

Biodegradation

Microbial activity is a primary driver of PCB degradation in the environment. The degradation pathway is highly dependent on the availability of oxygen.

Under anaerobic conditions, such as those found in deep sediments, highly chlorinated PCBs like PCB-103 can undergo reductive dechlorination.[10][11] In this process, anaerobic microorganisms use the chlorinated biphenyl as an electron acceptor, removing chlorine atoms and replacing them with hydrogen.[12] This process typically reduces the number of chlorine atoms, making the resulting congeners less toxic and more susceptible to aerobic degradation.[13]

In the presence of oxygen, aerobic bacteria can degrade less-chlorinated PCBs through a different pathway.[12] The initial step often involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the biphenyl rings.[14] This leads to ring cleavage and eventual mineralization to carbon dioxide and water. For pentachlorobiphenyls, this process is generally slower than for their less chlorinated counterparts. Recent research on a similar pentachlorobiphenyl (PCB-101) has shown the formation of metabolites such as 1, 2, 4-benzenetriol, indicating potential pathways for ring cleavage.[15][16]

Caption: Generalized biodegradation pathway for a pentachlorobiphenyl.

Abiotic Degradation: Photodegradation

In the presence of sunlight, PCBs dissolved in surface waters or adsorbed to surfaces can undergo photodegradation. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine bonds. The primary photodegradation reaction is typically reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom from the solvent (e.g., water). This process can lead to the formation of less chlorinated and potentially more biodegradable congeners. The efficiency of photodegradation is influenced by factors such as water depth, turbidity, and the presence of photosensitizing substances.

Experimental Methodologies

To investigate the environmental fate of PCB-103, a combination of laboratory and field studies is necessary. The following protocols provide a framework for conducting such investigations.

Protocol 1: Determination of the Soil-Water Partition Coefficient (Kd)

This protocol is based on the principles outlined in OECD Guideline 106 for Adsorption - Desorption Using a Batch Equilibrium Method.[17]

Objective: To determine the equilibrium partitioning of PCB-103 between a specific soil and water.

Materials:

-

PCB-103 standard solution in a suitable solvent (e.g., isooctane).

-

Test soil, air-dried and sieved (<2 mm).

-

Calcium chloride (CaCl₂) solution (0.01 M) as the aqueous phase.

-

Glass centrifuge tubes with PTFE-lined screw caps.

-

Orbital shaker.

-

High-speed centrifuge.

-

Analytical instrumentation for PCB quantification (e.g., GC-MS or GC-ECD).

Procedure:

-

Soil Characterization: Determine the organic carbon content, pH, and texture of the test soil.

-

Preparation of Soil Suspensions: Add known weights of soil to a series of centrifuge tubes.

-

Spiking: Add a known volume of the PCB-103 standard solution to each tube, allowing the solvent to evaporate completely. Then add a defined volume of 0.01 M CaCl₂ solution.

-

Equilibration: Place the tubes on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the tubes at high speed to separate the soil and aqueous phases.

-

Extraction and Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and extract the PCBs. Extract the PCBs from the soil pellet separately.

-

Quantification: Analyze the extracts using a calibrated GC-MS or GC-ECD to determine the concentration of PCB-103 in both phases.

-

Calculation: Calculate the Kd value using the following equation: Kd = (Concentration in soil) / (Concentration in water)

Caption: Workflow for determining the soil-water partition coefficient (Kd).

Protocol 2: Assessment of Aerobic Biodegradation in Soil Microcosms

Objective: To evaluate the potential for aerobic biodegradation of PCB-103 in a specific soil.

Materials:

-

PCB-103 standard solution.

-

Test soil with a known microbial community.

-

Biometer flasks or similar microcosm setups that allow for CO₂ trapping.

-

Biphenyl (as a co-metabolite, optional).

-

Nutrient solution (e.g., mineral salts medium).

-

Sterile water.

-

Materials for DNA extraction and analysis (optional, for microbial community analysis).

Procedure:

-

Microcosm Setup: Add a known weight of soil to each biometer flask.

-

Spiking: Spike the soil with a known concentration of PCB-103. For some treatments, also add biphenyl to stimulate co-metabolism.

-

Moisture and Nutrients: Adjust the moisture content of the soil to an optimal level (e.g., 60% of water holding capacity) and add the nutrient solution.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Include sterile controls (e.g., autoclaved soil) to account for abiotic losses.

-

CO₂ Monitoring: Periodically trap and quantify the evolved CO₂ to monitor overall microbial activity. For ¹⁴C-labeled PCB-103, this can be used to quantify mineralization.

-

Sampling: At regular intervals, sacrifice replicate microcosms.

-

Extraction and Analysis: Extract PCBs and their potential metabolites from the soil samples. Analyze the extracts by GC-MS to determine the disappearance of the parent compound and the formation of degradation products.

-

Data Analysis: Plot the concentration of PCB-103 over time to determine the degradation rate. Identify metabolites to elucidate the degradation pathway.

Analytical Considerations

The accurate quantification of PCB-103 and its metabolites in environmental samples is crucial. Gas chromatography coupled with either an electron capture detector (GC-ECD) for high sensitivity to halogenated compounds or a mass spectrometer (GC-MS) for definitive identification is the method of choice.[6][18] Proper sample preparation, including extraction (e.g., Soxhlet or pressurized fluid extraction) and cleanup (e.g., column chromatography) is essential to remove interfering substances from the sample matrix.[18]

Conclusion

2,2',4,5,6'-Pentachlorobiphenyl (PCB-103) is a persistent organic pollutant whose environmental fate is a complex interplay of its physicochemical properties and various environmental processes. Its high lipophilicity and low water solubility lead to its strong association with soil and sediment and significant bioaccumulation and biomagnification in food webs. While resistant to degradation, PCB-103 can be transformed through anaerobic and aerobic microbial processes, as well as by photodegradation. Understanding these processes is critical for assessing the risks associated with PCB contamination and for developing effective remediation strategies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the environmental behavior of this and other persistent organic pollutants.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 63096, 2,2',4,5,6'-Pentachlorobiphenyl. Retrieved February 17, 2026, from [Link]

-

ESSLAB (n.d.). 2,2',4,5,6'-Pentachlorobiphenyl. Retrieved February 17, 2026, from [Link]

- OECD. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing.

- Soares, A., & Drouin, N. (2025). Analytical approaches for the determination of PCB metabolites in blood: A review. Analytical and Bioanalytical Chemistry.

-

Analytice. (2021, April 12). Partition coefficient: slow stirring method according to OECD 123. Retrieved February 17, 2026, from [Link]

- Soares, A., & Drouin, N. (2014). Analytical approaches for the determination of PCB metabolites in blood: a review. Analytical and Bioanalytical Chemistry, 406(25), 6067–6083.

- Payne, R. B., & Ghosh, U. (2012). In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet?. Current opinion in biotechnology, 24(3), 10.1016/j.copbio.2012.10.004.

-

EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 17, 2026, from [Link]

-

Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved February 17, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Potential for Human Exposure. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved February 17, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved February 17, 2026, from [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved February 17, 2026, from [Link]

-

Slideshare. (n.d.). Biodegradation of pc bs. Retrieved February 17, 2026, from [Link]

-

Regulations.gov. (2016, February 9). General Overview: Fish Tissue and Water Quality Standards. Retrieved February 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2021, July 1). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. Retrieved February 17, 2026, from [Link]

- Seth, R., Mackay, D., & Muncke, J. (1999). Estimating the Organic Carbon Partition Coefficient and Its Variability for Hydrophobic Chemicals. Environmental Science & Technology, 33(14), 2390-2394.

-

Encyclopedia.pub. (2022, November 29). Bioremediation of PCBs. Retrieved February 17, 2026, from [Link]

- Buchanan, C., Haywood, C., & Nagel, A. (n.d.). 117 PCB BIOACCUMULATION FACTORS IN POTOMAC ESTUARY FISH. Interstate Commission on the Potomac River Basin.

- Opperhuizen, A., & Th. M. Brouwer, A. (1991). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. Environmental Science & Technology, 25(5), 890-894.

-

ResearchGate. (n.d.). Integrated transcriptomics and metabolomics analyses reveal the aerobic biodegradation and molecular mechanisms of 2,3′,4,4′,5-pentachlorodiphenyl (PCB 118) in Methylorubrum sp. ZY-1. Retrieved February 17, 2026, from [Link]

- Liu, Y., et al. (2024). Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies. Frontiers in Microbiology, 15, 1369007.

-

Bibliothèque et Archives Canada. (n.d.). Bioremediation of PCB-Contaminated Soil. Retrieved February 17, 2026, from [Link]

-

SKB. (n.d.). Bioaccumulation factors in aquatic ecosystems. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet?. Retrieved February 17, 2026, from [Link]

-

New Jersey Department of Environmental Protection. (n.d.). Soil-Water Partition Equation Modification. Retrieved February 17, 2026, from [Link]

- PubMed. (2009). Degradation of pentachlorobiphenyl by a sequential treatment using Pd coated iron and an aerobic bacterium (H1).

-

Washington State Department of Ecology. (n.d.). Default hydrogeologic parameter data for deriving soil concentrations for groundwater protection WAC 173-340-747. Retrieved February 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Final Revisions to the Polychlorinated Biphenyl Criteria for Human Health and Wildlife for the Water Quality Guidance for the Great Lakes System. Retrieved February 17, 2026, from [Link]

- MDPI. (2021). Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico. Applied Sciences, 11(19), 9193.

-

ResearchGate. (2025). Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies. Retrieved February 17, 2026, from [Link]

- Waid, J. S. (Ed.). (1986). PCBs and the Environment. CRC Press.

-

SciSpace. (n.d.). Integrated transcriptomics and metabolomics analyses reveal the aerobic biodegradation and molecular mechanisms of 2,3′,4,4′,5-pentachlorodiphenyl (PCB 118) in Methylorubrum sp. ZY-1. Retrieved February 17, 2026, from [Link]

-

ECETOC. (n.d.). log KOC. Retrieved February 17, 2026, from [Link]

- Guilbeault, B., et al. (1994). Factors affecting PCB degradation by an implanted bacterial strain in soil microcosms. Canadian Journal of Microbiology, 40(8), 641-648.

-

U.S. Environmental Protection Agency. (n.d.). 2,2',4,6,6'-Pentachlorobiphenyl Properties. Retrieved February 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,3,4',5,6-Pentachlorobiphenyl Properties. Retrieved February 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol-Water Partition Coefficients of the Polychlorinated Biphenyls. Retrieved February 17, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Chemical and Physical Information. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2007). Bioremediation of soils and sediments contaminated by polychlorinated biphenyls. Retrieved February 17, 2026, from [Link]

-

Journal of Biochemical Technology. (2011). Study of microorganisms degrading PCB in vegetated contaminated soil. Retrieved February 17, 2026, from [Link]

-

Frontiers. (2022). PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil. Retrieved February 17, 2026, from [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. 2,2',4,5,6'-Pentachlorobiphenyl | C12H5Cl5 | CID 63096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. d-nb.info [d-nb.info]

- 7. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. skb.se [skb.se]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodegradation of pc bs | PPTX [slideshare.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. jbiochemtech.com [jbiochemtech.com]

- 15. Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eppltd.com [eppltd.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Guide: 2,2',4,5,6'-Pentachlorobiphenyl (PCB 103)

This guide provides a technical analysis of 2,2',4,5,6'-Pentachlorobiphenyl (PCB 103), focusing on its physicochemical properties, sources of exposure, analytical detection strategies, and toxicological implications for drug development and safety assessment.

Exposure Sources, Analytical Protocols, and Toxicological Mechanisms[1]

Executive Summary

2,2',4,5,6'-Pentachlorobiphenyl (PCB 103) is a non-dioxin-like (NDL) polychlorinated biphenyl congener. Unlike the coplanar PCBs (e.g., PCB 126) that activate the Aryl Hydrocarbon Receptor (AhR), PCB 103 is characterized by three ortho-chlorine substitutions (2, 2', 6'), which sterically hinder the molecule from assuming a planar configuration. This structural rigidity imparts unique toxicological properties, primarily neurotoxicity via Ryanodine Receptor (RyR) sensitization, and presents specific analytical challenges due to atropisomerism and co-elution with other congeners (e.g., PCB 37) in standard gas chromatography.

Chemical Identity and Physicochemical Properties[2][3][4]

PCB 103 belongs to the pentachlorobiphenyl homolog group. Its specific substitution pattern dictates its environmental fate and biological interaction.

| Property | Value / Description | Relevance |

| IUPAC Name | 2,2',4,5,6'-Pentachlorobiphenyl | Unique identifier for synthesis/analysis.[1][2] |

| Structure | Phenyl rings twisted (non-planar) | Prevents dioxin-like toxicity; enhances neurotoxicity. |

| Chlorine Positions | 2, 2', 4, 5, 6' | Tri-ortho substitution creates high steric hindrance. |

| Chirality | Chiral (Atropisomeric) | Exists as stable rotational enantiomers due to restricted rotation. |

| Lipophilicity (log Kow) | ~6.2 - 6.5 | High potential for bioaccumulation in adipose tissue. |

| Molecular Weight | 326.43 g/mol | Mass spectral target for pentachlorobiphenyls. |

Sources of Exposure[2][3][6]

Exposure to PCB 103 is distinct from the "inadvertent" pigment PCBs (like PCB 11) and is primarily driven by legacy environmental reservoirs and specific metabolic biotransformations.

A. Legacy Reservoirs (Primary Source)

PCB 103 is a component of historical commercial mixtures, specifically Aroclor 1254 and Aroclor 1260 . Although not the most abundant congener, it is present in sufficient quantities to bioaccumulate in the food web.

-

Mechanism: Leaching from old transformers, capacitors, and building materials (caulk, paint) into soil and sediment.

-

Vector: Biomagnification in fatty fish and livestock. Human exposure is predominantly dietary.

B. Metabolic Formation (The "NIH Shift")

In advanced toxicological contexts, PCB 103 can be detected as a metabolite of other congeners.

-

Precursor: PCB 95 (2,2',3,5',6'-Pentachlorobiphenyl).

-

Mechanism: During oxidative metabolism by Cytochrome P450 (CYP) enzymes, a 1,2-chlorine shift (NIH shift) can occur, rearranging the substitution pattern from 2,3,6 to 2,4,6 on one ring, effectively converting PCB 95-like intermediates into PCB 103 isomers.

-

Significance: Detection of PCB 103 in biological matrices may reflect both direct exposure and metabolic processing of other chiral PCBs.

C. Inadvertent Generation (Minor)

Unlike PCB 11 (found in yellow pigments) or PCB 47 (found in silicone rubber), PCB 103 is not a primary marker of modern pigment manufacturing. However, trace amounts may form during the chlorination of benzenes in industrial synthesis where 2,4,6-trichloro- patterns are favored.

Figure 1: Primary exposure pathways for PCB 103, highlighting legacy cycling and potential metabolic generation.

Analytical Detection Protocols

Detecting PCB 103 requires resolving it from co-eluting congeners (often PCB 37 or PCB 42 depending on the column phase).

Protocol: High-Resolution GC-MS/MS

Objective: Quantify PCB 103 in biological plasma or tissue with <1 ng/g sensitivity.

-

Sample Preparation:

-

Extraction: Liquid-Liquid Extraction (LLE) using Hexane:Dichloromethane (1:1) or Pressurized Liquid Extraction (PLE) for tissues.

-

Lipid Removal (Critical): Acid digestion (H2SO4) or Gel Permeation Chromatography (GPC) to remove lipids that foul the instrument.

-

-

Fractionation:

-

Use a Florisil column to separate PCBs from polar interferences.

-

-

Instrumental Analysis:

-

System: Gas Chromatography coupled to Triple Quadrupole Mass Spectrometry (GC-MS/MS).

-

Column: Phenomenex Zebron ZB-5MS or DB-XLB (specialized for chlorinated pesticides/PCBs).

-

Note: Standard DB-5 columns may result in co-elution. A secondary column (DB-1701) is recommended for confirmation.

-

-

Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

-

Transitions (MRM): Monitor m/z 326 -> 256 (primary) and 326 -> 254 (secondary).

-

-

Chiral Analysis (Optional but Recommended):

-

To distinguish atropisomers, use a chiral column (e.g., Chirasil-Dex). This is vital for assessing enantioselective toxicity or metabolism.

-

Figure 2: Step-by-step analytical workflow for isolating PCB 103 from complex biological matrices.

Toxicological Implications & Drug Development Relevance

For researchers in drug development, PCB 103 represents a confounding variable in neurotoxicity and metabolic assays.

A. Neurotoxicity: Ryanodine Receptor (RyR) Sensitization

PCB 103 is a potent sensitizer of the Ryanodine Receptor (RyR), an intracellular calcium channel essential for neuronal signaling and muscle contraction.

-

Mechanism: It binds to the RyR channel, locking it in an "open" sub-conductance state.

-

Effect: Uncontrolled Ca2+ release from the sarcoplasmic/endoplasmic reticulum.

-

Outcome: Altered dendritic growth, potential neurodevelopmental deficits, and increased susceptibility to seizures.

-

Relevance: Drug candidates targeting Ca2+ signaling or CNS disorders must be screened against background PCB levels to avoid false positives/negatives.

B. CYP Induction (Phenobarbital-Type)

As a non-planar PCB, PCB 103 does not activate the AhR (dioxin-like pathway). Instead, it acts as a Phenobarbital-type inducer.

-

Enzymes Induced: CYP2B and CYP3A families.

-

Impact: Can accelerate the metabolism of co-administered drugs, altering pharmacokinetics (PK) in preclinical models if the chow or environment is contaminated.

Figure 3: Dual mechanisms of action: Neurotoxic Ca2+ signaling disruption and metabolic enzyme induction.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Link

-

Pessah, I. N., et al. (2010). "Ryanodine Receptor Activation by Polychlorinated Biphenyls: A Convergent Mechanism of Toxicity." Chemical Research in Toxicology.

-

Frame, G. M. (1997). "A Collaborative Study of 209 PCB Congeners in Aroclors." Fresenius' Journal of Analytical Chemistry.

-

Lehmler, H. J., et al. (2010). "Chiral Polychlorinated Biphenyls: Absorption, Metabolism, and Excretion." Journal of Environmental Science and Health, Part C.

-

U.S. EPA. (2024). "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." Link

Sources

Metabolism of 2,2',4,5,6'-Pentachlorobiphenyl (PCB 102) in Mammals: An In-Depth Technical Guide

Topic: Metabolism of 2,2',4,5,6'-Pentachlorobiphenyl (PCB 102) in Mammals Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the metabolic fate of 2,2',4,5,6'-Pentachlorobiphenyl (IUPAC designation: PCB 102 ).[1][2] Unlike planar, dioxin-like PCBs, PCB 102 is a multi-ortho-substituted congener (three ortho-chlorines) that exhibits axial prochirality . Its metabolism is driven primarily by the Cytochrome P450 2B (CYP2B) subfamily, resulting in the atropselective formation of chiral hydroxylated metabolites.

Understanding the metabolism of PCB 102 is critical for toxicological assessment, as its metabolites—particularly the hydroxylated (OH-PCB) and potentially methylsulfonyl (MeSO

Chemical Identity and Structural Logic

Before analyzing the metabolic pathways, it is essential to establish the structural constraints that dictate enzymatic attack.

-

Chemical Name: 2,2',4,5,6'-Pentachlorobiphenyl[1][2][3][4][5][6][7]

-

Molecular Formula: C

H -

Structure Analysis:

-

Ring A (2,4,5-Trichlorophenyl): Asymmetric substitution. Contains isolated hydrogen atoms at positions 3 and 6. Sterically hindered and electronically deactivated, making it resistant to enzymatic oxidation.

-

Ring B (2,6-Dichlorophenyl): Symmetric substitution. Contains three adjacent hydrogen atoms at positions 3', 4', and 5'. This ring is the primary site for metabolic attack.

-

-

Stereochemistry: PCB 102 is axially prochiral . It possesses a plane of symmetry in the 2,6-dichlorophenyl ring. However, metabolic substitution (e.g., hydroxylation) on this ring breaks the symmetry, converting the prochiral parent into chiral (atropisomeric) metabolites .

Metabolic Pathways[1][2][4][7][8]

The metabolism of PCB 102 proceeds through two primary phases: Phase I oxidation (functionalization) and Phase II conjugation . A minor but toxicologically significant tertiary pathway involves the formation of methylsulfonyl metabolites.

Phase I: CYP2B-Mediated Hydroxylation

The dominant metabolic route is the insertion of oxygen into the less chlorinated, symmetric Ring B.

-

Enzymes: CYP2B1 (rat), CYP2B6 (human).[2]

-

Mechanism: The enzyme inserts oxygen primarily at the meta position (C3' or C5') via an arene oxide intermediate or direct insertion.

-

Major Metabolite: 3'-OH-PCB 102 (2,2',4,5,6'-pentachlorobiphenyl-3'-ol).[5]

-

Minor Metabolites: 4'-OH-PCB 102 and 3',4'-diOH-PCB 102.

The Atropselective Twist: Because PCB 102 is prochiral, the formation of 3'-OH-PCB 102 creates a chiral center of axial rotation. CYP2B enzymes exhibit high enantioselectivity, preferentially forming one atropisomer over the other. This results in an enantiomeric excess (EE) of the metabolite in biological tissues, which can influence binding affinity to targets like the Ryanodine Receptor (RyR).

Phase II: Conjugation

Hydroxylated metabolites are rapidly conjugated to increase water solubility and facilitate excretion.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid to the phenolic hydroxyl group.

-

Sulfation: Sulfotransferases (SULTs) transfer a sulfate group.[8]

The Mercapturic Acid Pathway (Methylsulfone Formation)

While less dominant for PCB 102 than for congeners with 2,5-dichloro patterns on both rings, the formation of MeSO

-

Epoxidation: Formation of a 3',4'-arene oxide on Ring B.

-

GSH Conjugation: Glutathione S-transferase (GST) opens the epoxide.

-

Processing: Conversion to cysteine conjugate

cleavage by C-S lyase

Visualization of Metabolic Logic

The following diagram illustrates the transformation of PCB 102 from a prochiral parent to its chiral and conjugated metabolites.

Figure 1: Metabolic pathway of PCB 102. The primary flow involves CYP2B-mediated oxidation to the 3'-OH metabolite, which is subsequently conjugated. The dashed line represents the mercapturic acid pathway leading to persistent methylsulfone metabolites.

Experimental Protocols

To study the metabolism of PCB 102, researchers must utilize protocols that preserve the integrity of phenolic metabolites and allow for enantioselective analysis.

In Vitro Microsomal Incubation Assay

This protocol validates the role of CYP enzymes and generates Phase I metabolites for identification.

Reagents:

-

Liver Microsomes (Rat, Human, or recombinant CYP2B).

-

NADPH regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase).

-

Substrate: PCB 102 (dissolved in DMSO, final conc. < 0.5%).

Workflow:

-

Preparation: Thaw microsomes on ice. Dilute to 1.0 mg protein/mL in 0.1 M phosphate buffer (pH 7.4) containing 3 mM MgCl

. -

Pre-incubation: Add PCB 102 (50 µM final). Incubate at 37°C for 5 minutes to equilibrate.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate at 37°C for 30–60 minutes in a shaking water bath.

-

Termination: Stop reaction by adding 1 mL ice-cold 0.5 M NaOH (alkaline stop is crucial to ionize phenols and prevent extraction into organic phase during the first wash if separating neutrals). Alternatively, acidify with HCl to extract all metabolites.

-

Standard Addition: Add internal standard (e.g., PCB 117 or

C-labeled PCB 102).

Extraction and Derivatization (Methylation)

Since hydroxylated PCBs are polar and difficult to analyze by GC, they must be derivatized. Diazomethane is the gold standard for methylation, converting OH-PCBs to MeO-PCBs.

Step-by-Step:

-

Acidification: Acidify the incubation mixture with 6M HCl (pH < 2).

-

Extraction: Extract 3x with hexane:methyl tert-butyl ether (MTBE) (1:1 v/v). Combine organic layers.

-

Drying: Pass organic phase through anhydrous Na

SO -

Derivatization:

-

Add diazomethane (in ether) to the extract until a persistent yellow color remains.

-

Incubate at room temperature for 30 mins.

-

Evaporate to dryness under N

stream. -

Reconstitute in isooctane.

-

Enantioselective GC-MS Analysis

To observe the atropselectivity (the "chiral signature" of CYP2B metabolism), chiral gas chromatography is required.

-

Instrument: GC-MS (e.g., Agilent 7890/5975).

-

Column: Chirasil-Dex (Cyclodextrin-based) or equivalent chiral phase (e.g., BGB-172).

-

Conditions:

-

Injector: 250°C, splitless.

-

Oven: 100°C (1 min)

20°C/min to 160°C

-

-

Detection: SIM mode monitoring molecular ions for MeO-pentachlorobiphenyls (m/z 354/356/358).

Quantitative Data Summary

The following table summarizes the expected metabolite profile based on mammalian CYP2B metabolism studies.

| Metabolite | Structure | Relative Abundance | Chirality | Biological Relevance |

| 3'-OH-PCB 102 | 2,2',4,5,6'-PentaCB-3'-ol | Major (>80%) | Chiral (Enriched) | Neurotoxic; Thyroid hormone mimic |

| 4'-OH-PCB 102 | 2,2',4,5,6'-PentaCB-4'-ol | Minor (<15%) | Achiral* | Potential endocrine disruptor |

| 3',4'-diOH-PCB 102 | 3',4'-dihydroxy-PCB 102 | Trace (<5%) | Chiral | Precursor to reactive quinones |

| 3'-MeSO | 3'-methylsulfonyl-PCB 102 | Tissue-dependent | Chiral | High lung/liver retention |

*Note: 4'-OH-PCB 102 retains the symmetry of the 2,6-dichloro ring substitution relative to the hydroxyl group, rendering it achiral unless the rotation barrier is sufficiently high to lock the conformation, which is less likely than in the 3'-OH congener.

References

-

Lehmler, H. J., et al. (2016). Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites. Environmental Science & Technology.[2]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology.

-

Kania-Korwel, I., & Lehmler, H. J. (2016). Chiral polychlorinated biphenyls: Absorption, metabolism and excretion. Environmental Science and Pollution Research.[2]

-

Warner, K. E., et al. (2009).[4] In vitro metabolism of polychlorinated biphenyls by human liver microsomes. Chemical Research in Toxicology.

-

Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elementec.ie [elementec.ie]

- 4. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labshop.dksh.kr [labshop.dksh.kr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Endocrine-Disrupting Mechanisms of PCB 103 (2,2',4,5',6-PeCB)

The following technical guide details the endocrine-disrupting profile of PCB 103 (2,2',4,5',6-Pentachlorobiphenyl). This document is structured for researchers and drug development professionals, focusing on mechanistic pathways, experimental validation, and quantitative assessment.

Executive Summary

PCB 103 (IUPAC No. 103) is a pentachlorobiphenyl congener with a 2,2',4,5',6 substitution pattern. Unlike the well-studied coplanar (dioxin-like) PCBs, PCB 103 is a tri-ortho substituted, non-dioxin-like (NDL) congener . Its steric bulk prevents it from adopting the planar conformation required for Aryl Hydrocarbon Receptor (AhR) activation. Instead, its toxicity profile is dominated by neuroendocrine disruption , specifically through Estrogen Receptor (ER) agonism, Thyroid Transport protein (TTR) interference, and Ryanodine Receptor (RyR) modulation.

Critically, unlike many neurotoxic PCBs (e.g., PCB 95, PCB 136), PCB 103 is achiral . The symmetric substitution on the first phenyl ring (2,4,6-trichloro) creates an internal plane of symmetry, rendering the molecule superimposable on its mirror image. This simplifies its toxicological assessment as enantiomer-specific effects do not apply.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Value | Relevance |

| IUPAC Name | 2,2',4,5',6-Pentachlorobiphenyl | Core Identity |

| Structure | Tri-ortho substituted (2, 2',[1][2] 6) | Prevents planarity; inhibits AhR binding; enhances RyR activity. |

| Chirality | Achiral | Symmetric Ring A (2,4,6) confers a plane of symmetry. No enantiomers. |

| Lipophilicity (log Kow) | ~6.5 - 7.0 | High bioaccumulation potential in adipose/neural tissue. |

| Metabolic Susceptibility | Moderate | Ring A (2,4,6) is blocked. Ring B (2,5) has adjacent unsubstituted carbons (3',4') allowing arene oxide formation. |

Mechanistic Deep Dive: Endocrine Disruption Pathways

Estrogen Receptor (ER) Agonism

PCB 103 exhibits direct interaction with the Estrogen Receptor (ER). Unlike anti-estrogenic dioxin-like PCBs, PCB 103 acts as an ER agonist .

-

Mechanism: The congener binds to the ligand-binding domain (LBD) of ER

and ER -

Estrogen-Related Receptors (ERRs): Research indicates that PCB 103 (and mixtures containing it) upregulates the expression of ERR

, a nuclear receptor critical for cellular energy metabolism and mitochondrial function. This suggests PCB 103 may disrupt the metabolic-endocrine axis, potentially linking exposure to metabolic syndrome. -

Causality: The agonism drives transcriptional activation of Estrogen Response Elements (EREs), leading to inappropriate cellular proliferation in ER-sensitive tissues (e.g., MCF-7 cell lines).

Thyroid Hormone Transport Disruption

PCB 103 disrupts thyroid homeostasis primarily through its hydroxylated metabolites (OH-PCBs) rather than the parent compound.

-

Metabolic Activation: The 2,4,6-trichloro ring is resistant to metabolism due to lack of adjacent hydrogens. However, the 2,5-dichloro ring possesses adjacent hydrogens at positions 3' and 4'. Cytochrome P450 enzymes (CYP2B family) oxidize this region to an arene oxide, which hydrolyzes to form 3'-OH-PCB 103 and 4'-OH-PCB 103 .

-

Transthyretin (TTR) Binding: These hydroxylated metabolites structurally resemble Thyroxine (T4).[3] They bind with high affinity to the T4-binding pocket of Transthyretin (TTR), a major thyroid hormone transport protein in blood and cerebrospinal fluid.

-

Outcome: Displacement of T4 leads to increased clearance of T4 (hypothyroxinemia) and increased delivery of the OH-PCB to the brain, where it can exert localized neurotoxicity.

Ryanodine Receptor (RyR) Modulation (Neuro-Endocrine Cross-Talk)

As a tri-ortho PCB, PCB 103 follows the Structure-Activity Relationship (SAR) for Ryanodine Receptor sensitization.

-

Mechanism: PCB 103 binds to the RyR1 (skeletal) and RyR2 (cardiac/neuronal) isoforms. It stabilizes the channel in an "open" sub-conductance state.

-

Effect: This causes uncontrolled

leakage from the sarcoplasmic/endoplasmic reticulum. Elevated cytosolic

Pathway Visualization

The following diagram illustrates the divergent signaling pathways of PCB 103.

Caption: Divergent toxicity pathways of PCB 103 showing direct receptor agonism and metabolic activation.

Experimental Methodologies for Validation

To validate the effects of PCB 103, the following self-validating protocols are recommended. These avoid generic steps and focus on ensuring specificity.

ER-Mediated Luciferase Reporter Assay

Objective: Quantify the estrogenic potency of PCB 103 relative to

-

Cell System: Use MCF-7 cells stably transfected with an ERE-Luciferase plasmid (e.g., MVLN cells). Why: Endogenous ER expression ensures physiological co-activator presence.

-

Media Conditioning: Culture cells in phenol-red-free DMEM supplemented with charcoal-stripped Fetal Bovine Serum (FBS) for 48 hours prior to dosing. Why: Removes background estrogenic activity from standard serum/media.

-

Dosing Protocol:

-

Prepare PCB 103 stock in DMSO.

-

Dose cells with a concentration range (

M to -

Control 1 (Positive): E2 (

M). -

Control 2 (Antagonist): Co-treat PCB 103 with ICI 182,780 (Fulvestrant). Validation: If luminescence is inhibited by ICI, the effect is strictly ER-mediated.

-

-

Readout: Lyse cells after 24 hours and measure luminescence. Calculate EC50.[4]

TTR Fluorescence Displacement Assay

Objective: Assess the ability of PCB 103 metabolites (generate via microsomes or synthesize) to displace T4.

-

Probe: Use a fluorescent T4 analog (e.g., ANS or specific fluorescent T4 conjugates) that fluoresces only when bound to the TTR pocket.

-

Reaction Mix: Recombinant Human TTR (100 nM) + Fluorescent Probe (100 nM) in Phosphate Buffer (pH 7.4).

-

Titration: Titrate PCB 103 (parent) and 4'-OH-PCB 103 (metabolite) separately.

-

Data Analysis:

-

Monitor decrease in fluorescence intensity.

-

Expectation: Parent PCB 103 should show minimal displacement. 4'-OH-PCB 103 should show a dose-dependent decrease in fluorescence (Ki in nM range).

-

Self-Validation: If parent PCB displaces probe, check for purity/contamination with OH-PCBs.

-

Microsomal Stability & Metabolite Profiling

Objective: Confirm the formation of TTR-binding metabolites.

-

Incubation: Incubate PCB 103 (

) with pooled human liver microsomes (HLM) + NADPH regenerating system for 60 mins at 37°C. -

Extraction: Quench with ice-cold acetonitrile. Liquid-liquid extraction with hexane/MTBE.

-

Derivatization: Derivatize extract with diazomethane (converts OH-PCBs to MeO-PCBs for GC-MS stability).

-

Analysis: GC-MS/MS analysis. Look for M+16 (oxygen) mass shift.

-

Target: Identify peaks corresponding to monohydroxy-pentachlorobiphenyls.

-

Validation: Use synthesized 4'-OH-PCB 103 standard to confirm retention time.

-

Quantitative Data Synthesis

The following table summarizes expected potency ranges based on congener-specific studies and SAR extrapolations.

| Endpoint | Assay Type | Potency (Approx.) | Comparison |

| ER Agonism | ERE-Luciferase | Weak agonist (orders of magnitude lower than E2). | |

| TTR Binding | Competitive Binding | High affinity (comparable to natural T4). | |

| RyR Activation | High potency (typical of tri-ortho PCBs). | ||

| AhR Activation | CALUX (Dioxin-like) | Inactive | Non-dioxin-like (NDL). |

References

-

Zhang, S., et al. (2014). "Estrogen receptor agonistic and antagonistic effects of 20 PCB congeners in MCF-7 cells." Chemosphere. Link

- Citation Context: Establishes PCB 103 as an ER agonist in reporter gene assays.

-

Pessah, I. N., et al. (2006). "Structure-activity relationship for non-coplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel complex type 1 (RyR1)."[5] Chemical Research in Toxicology. Link

- Citation Context: Defines the SAR for RyR activation, valid

-

Grimm, F. A., et al. (2013). "Sulfated metabolites of polychlorinated biphenyls are high-affinity ligands for the thyroid hormone transport protein transthyretin." Environmental Health Perspectives. Link

- Citation Context: Explains the mechanism of TTR binding by PCB metabolites.

-

Lehmler, H. J., et al. (2010). "Chiral polychlorinated biphenyl transport, metabolism, and distribution: a review." Environmental Science & Technology.[6] Link

- Citation Context: Provides structural basis for determining chirality (confirming PCB 103 is achiral).

-

Pardyak, L., et al. (2017). "Chlorinated biphenyls effect on estrogen-related receptor expression...[7] in Leydig cells."[7] Cell and Tissue Research. Link

- Citation Context: Links PCB 103 (and mixtures) to ERR expression and steroidogenesis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroxylated polychlorinated biphenyls selectively bind transthyretin in blood and inhibit amyloidogenesis: rationalizing rodent PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. Ortho-substituted polychlorinated biphenyls alter calcium regulation by a ryanodine receptor-mediated mechanism: structural specificity toward skeletal- and cardiac-type microsomal calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. open.clemson.edu [open.clemson.edu]

- 7. Chlorinated biphenyls effect on estrogen-related receptor expression, steroid secretion, mitochondria ultrastructure but not on mitochondrial membrane potential in Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Analysis of PCB 103 in Environmental Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Imperative for PCB 103 Monitoring

Polychlorinated biphenyls (PCBs) are a class of synthetic chlorinated hydrocarbons that, due to their chemical stability and widespread industrial use in the 20th century, have become persistent organic pollutants (POPs) of global concern.[1][2] Regulated under the Stockholm Convention, these compounds are noted for their environmental persistence, ability to bioaccumulate in food chains, and significant toxicity.[2][3] The 209 distinct PCB congeners exhibit varying degrees of toxicity, making congener-specific analysis crucial for accurate risk assessment.[4][5]

PCB 103 (2,2',4,5,5'-Pentachlorobiphenyl) is a prevalent and environmentally significant congener. Its analysis demands a methodology that is not only sensitive but also highly selective to differentiate it from other co-eluting congeners and complex matrix interferences. Gas chromatography coupled with mass spectrometry (GC-MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled separation and detection capabilities.[6][7]

This application note provides a comprehensive, field-proven protocol for the determination of PCB 103 in complex environmental samples, such as soil and sediment. The methodology is grounded in established principles outlined in U.S. Environmental Protection Agency (EPA) methods, such as EPA 1628 and 8082, and leverages the power of isotope dilution for robust and accurate quantification.[1][8][9] We will explore the causality behind each procedural step, from sample preparation to data analysis, to ensure a self-validating and trustworthy workflow suitable for research and regulatory monitoring.

Principle of the Method: Achieving Selectivity and Accuracy

The robust determination of PCB 103 hinges on the synergistic capabilities of gas chromatography and mass spectrometry, enhanced by the precision of isotope dilution quantification.

-

Gas Chromatography (GC): The primary role of the GC is to separate the target analyte, PCB 103, from other PCB congeners and matrix components. This is achieved using a long, non-polar capillary column (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase).[10] The separation is governed by the volatility and relative affinity of each compound for the stationary phase. An optimized temperature program is essential to ensure sharp peaks and resolve critical congener pairs.[6]

-

Mass Spectrometry (MS): Following chromatographic separation, the eluting compounds enter the mass spectrometer. In the ion source, molecules are bombarded with electrons (Electron Ionization, EI), causing them to fragment into characteristic, positively charged ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For high-sensitivity trace analysis, Selected Ion Monitoring (SIM) mode is employed.[1][11] Instead of scanning the entire mass range, the MS is programmed to detect only a few specific ions characteristic of PCB 103, dramatically increasing sensitivity and filtering out chemical noise from the matrix.[1][11] For even greater selectivity, especially in highly complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be utilized.[12][13][14]

-

Isotope Dilution Quantification: This is the cornerstone of achieving the highest accuracy. A known quantity of a stable, isotopically labeled version of the target analyte (e.g., ¹³C₁₂-PCB 103) is added to the sample at the very beginning of the preparation process.[3][9] This internal standard behaves almost identically to the native PCB 103 throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to its labeled counterpart, the method automatically corrects for any analyte loss during sample processing or variations in instrument response, leading to highly accurate and precise quantification.[3][15]

Experimental Workflow Overview

The following diagram outlines the logical flow of the analytical protocol, from sample receipt to final data reporting. Each stage is critical for ensuring the integrity of the final result.

Caption: Workflow for PCB 103 analysis.

Materials, Reagents, and Instrumentation

Standards and Reagents

-

Analytical Standards: Certified solutions of native PCB 103 and ¹³C₁₂-labeled PCB 103 (internal standard) from an accredited supplier. A standard mixture containing other relevant PCB congeners (e.g., PCB 28, 52, 118, 153, 180) is required for calibration and resolution verification.[16]

-

Solvents: Pesticide residue analysis grade or equivalent high-purity solvents, including n-hexane, acetone, and dichloromethane.[7]

-

Gases: High-purity helium (99.999%) for GC carrier gas and high-purity argon (99.999%) for MS/MS collision gas, if applicable.

-

Cleanup Reagents: Concentrated sulfuric acid (analytical grade), anhydrous sodium sulfate (baked at 400°C for 4 hours), and Florisil SPE cartridges (or chromatography-grade Florisil, 60-100 mesh, activated at 130°C).

Instrumentation and Analytical Conditions

The following table details the instrumental parameters optimized for PCB 103 analysis. These settings are based on a typical Agilent GC-MS system but can be adapted for other manufacturers' equipment.[1]

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Instrument | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |

| Injector | Split/Splitless, 275°C | High temperature ensures rapid volatilization of PCBs. Splitless mode for 1 min maximizes analyte transfer to the column for trace analysis. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good separation efficiency. Constant flow ensures stable retention times. |

| Column | Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 50 m x 0.25 mm ID x 0.25 µm film thickness | Industry-standard column for PCB analysis, offering excellent separation of congeners and low bleed.[10][12] |

| Oven Program | 60°C (hold 5 min), then 8°C/min to 300°C (hold 10 min) | The initial hold allows for solvent focusing. The ramp rate is optimized to separate key congeners, including resolving PCB 28 from PCB 31.[1][14] |

| Mass Spectrometer | ||

| Instrument | Agilent 5977C GC/MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching and identification. |

| Ion Source Temp. | 230°C | Optimal temperature to maintain ion formation efficiency and minimize source contamination. |

| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by focusing only on ions specific to the target analytes. |

| SIM Ions (m/z) | ||

| PCB 103 (Native) | Quant Ion: 326 | Qualifier Ions: 324, 328 |

| ¹³C₁₂-PCB 103 (IS) | Quant Ion: 338 | Qualifier Ion: 336 |

| Dwell Time | 100 ms per ion | Sufficient time to acquire enough data points across a chromatographic peak for reliable integration. |

Detailed Analytical Protocol

Step 1: Calibration Standard Preparation

Prepare a series of at least five calibration standards by serially diluting a certified stock solution of native PCBs in hexane. A typical calibration range is 5 to 1,000 ng/mL.[1] Fortify each calibration standard, as well as all blanks and samples, with the ¹³C₁₂-PCB 103 internal standard to a constant concentration (e.g., 100 ng/mL). This ensures the ratio-based quantification is valid across the entire calibration range.

Step 2: Sample Extraction (Soil/Sediment)

-

Homogenize the field sample thoroughly. Weigh approximately 10 g of the sample into an extraction thimble.

-

Dry the sample by mixing with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained. This is critical as water interferes with the extraction efficiency of non-polar solvents.

-

Spike the sample with a known amount of the ¹³C₁₂-PCB 103 internal standard solution directly onto the sample matrix. Allow the solvent to evaporate for 30 minutes.

-

Perform Soxhlet extraction with 200 mL of a 1:1 (v/v) hexane:acetone mixture for 16-24 hours. The acetone helps to desorb the PCBs from the matrix particles, while the hexane efficiently dissolves them.

-

Concentrate the resulting extract to approximately 5 mL using a rotary evaporator.

Step 3: Extract Cleanup

Cleanup is arguably the most critical step for obtaining reliable data from complex environmental matrices.[5]

-

Acid Wash: Add 5 mL of concentrated sulfuric acid to the 5 mL extract in a separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate. The acid will destroy many organic interferences. Collect the upper hexane layer. Repeat until the acid layer is colorless.

-

Florisil Column Chromatography:

-

Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1 cm of anhydrous sodium sulfate.

-

Pre-elute the column with 50 mL of hexane.

-

Load the acid-cleaned extract onto the column.

-

Elute the PCBs from the column using 100 mL of hexane. This fraction will contain the PCBs while more polar interferences are retained on the Florisil.

-

Step 4: Final Concentration and Analysis

-

Concentrate the cleaned extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial.

-

Analyze the extract using the GC-MS system with the parameters detailed in Section 4.2. The analytical sequence should include a solvent blank, the calibration curve, a method blank, a laboratory control sample (LCS), and then the prepared environmental samples.[17]

Data Analysis and Quality Control

A robust analytical method is validated by its stringent quality control system.

Analyte Identification

A positive identification of PCB 103 requires two criteria to be met:

-

The retention time of the peak must fall within ±0.05 minutes of the retention time of the authentic standard in the corresponding calibration run.

-

The relative abundance of the qualifier ions to the quantitation ion must be within ±20% of the theoretical or measured ratios from a standard.

Quantification

Quantification is performed using the isotope dilution method. The concentration of native PCB 103 is calculated based on the ratio of its peak area to the peak area of the ¹³C₁₂-PCB 103 internal standard.

Quality Control Parameters

The following table summarizes the key QC checks and their acceptance criteria to ensure data of high quality and defensibility.

| QC Parameter | Purpose | Frequency | Acceptance Criteria |

| Method Blank | Assess laboratory contamination. | One per batch of 20 samples. | Below the Limit of Quantification (LOQ). |

| Calibration Linearity | Verify instrument response. | Beginning of analytical sequence. | R² value > 0.995 for all calibrated congeners.[18] |

| Laboratory Control Sample (LCS) | Measure method accuracy on a clean matrix. | One per batch of 20 samples. | Recovery within 70-130% of the true value. |

| Internal Standard Recovery | Monitor matrix effects and extraction efficiency for each sample. | Every sample. | Recovery within 50-150%.[1] Samples outside this range may require re-extraction or data flagging. |

| Method Detection Limit (MDL) | Determine the lowest detectable concentration. | Determined initially and annually. | Calculated from 7-8 replicate spikes at a low concentration.[1] |

| Limit of Quantification (LOQ) | Determine the lowest quantifiable concentration. | Determined initially and annually. | Typically 3-5 times the MDL. The lowest calibration standard must be at or below the LOQ.[4][19] |

Conclusion